molecular formula C5H3N3S B13702826 5-Isothiocyanatopyrimidine

5-Isothiocyanatopyrimidine

Cat. No.: B13702826
M. Wt: 137.16 g/mol
InChI Key: WTYMSPLGFJJLSR-UHFFFAOYSA-N
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Description

5-Isothiocyanatopyrimidine is a heterocyclic compound that contains both a pyrimidine ring and an isothiocyanate group Pyrimidines are aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring The isothiocyanate group is characterized by the functional group -N=C=S

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isothiocyanatopyrimidine can be synthesized through several methods. One common approach involves the reaction of 5-aminopyrimidine with thiophosgene. This reaction typically occurs under mild conditions and yields the desired isothiocyanate compound. Another method involves the use of carbon disulfide and a base to convert 5-aminopyrimidine into the corresponding dithiocarbamate, which is then desulfurized to form this compound .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the reaction of 5-aminopyrimidine with phenyl isothiocyanate under nitrogen protection and mild conditions. This method is advantageous due to its low toxicity, low cost, and high yield .

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanatopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The compound can participate in addition reactions with electrophiles.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, thiols, and bases. Typical reaction conditions involve mild temperatures and solvents such as dimethylbenzene .

Major Products Formed

The major products formed from reactions with this compound include thioureas, ureas, and various heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-isothiocyanatopyrimidine involves its interaction with various molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also induce oxidative stress in cells, leading to cell death. The activation of the Nrf2 pathway is a key mechanism by which this compound exerts its effects, providing antioxidative and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-isothiocyanatopyrimidine include other isothiocyanate-containing pyrimidines and pyrimidine derivatives such as:

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring and an isothiocyanate group, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and exhibit significant biological effects, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C5H3N3S

Molecular Weight

137.16 g/mol

IUPAC Name

5-isothiocyanatopyrimidine

InChI

InChI=1S/C5H3N3S/c9-4-8-5-1-6-3-7-2-5/h1-3H

InChI Key

WTYMSPLGFJJLSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)N=C=S

Origin of Product

United States

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